Potassium propylxanthate Potassium propylxanthate
Brand Name: Vulcanchem
CAS No.: 2720-67-4
VCID: VC4134555
InChI: InChI=1S/C4H8OS2.K/c1-2-3-5-4(6)7;/h2-3H2,1H3,(H,6,7);
SMILES: CCCOC(=S)[S-].[K+]
Molecular Formula: C4H8KOS2
Molecular Weight: 175.3 g/mol

Potassium propylxanthate

CAS No.: 2720-67-4

Cat. No.: VC4134555

Molecular Formula: C4H8KOS2

Molecular Weight: 175.3 g/mol

* For research use only. Not for human or veterinary use.

Potassium propylxanthate - 2720-67-4

Specification

CAS No. 2720-67-4
Molecular Formula C4H8KOS2
Molecular Weight 175.3 g/mol
IUPAC Name potassium;propoxymethanedithioate
Standard InChI InChI=1S/C4H8OS2.K/c1-2-3-5-4(6)7;/h2-3H2,1H3,(H,6,7);
Standard InChI Key QPKCOVZLNZRCGY-UHFFFAOYSA-N
SMILES CCCOC(=S)[S-].[K+]
Canonical SMILES CCCOC(=S)S.[K]

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Physical Characteristics

Potassium propylxanthate is an organosulfur compound characterized by the dithiocarbonate functional group (-OCS2\text{-OCS}_2^-) bonded to a propyl chain and a potassium counterion. Its IUPAC name, potassium O-propyl dithiocarbonate, reflects this structure . Key physical properties include:

PropertyValueSource
Molecular weight174.32 g/mol
AppearanceYellow crystalline powder
Purity (commercial)≥97.0%
Storage conditions<15°C in dark, dry environment
SolubilityHighly soluble in water

The compound’s stability is pH-dependent, with decomposition accelerating under alkaline conditions to yield propyl alcohol and carbon disulfide .

Spectroscopic and Computational Insights

Solid-state 13C^{13}\text{C} NMR studies reveal distinct chemical shift tensors for potassium propylxanthate and its decomposition products. The deshielding effect increases with sulfur atom count in the XCYZ-XCYZ moiety (X, Y, Z = O, S), leading to larger chemical shift spans. For instance, the δ11\delta_{11} principal value decreases as oxygen replaces sulfur, a phenomenon validated by DFT calculations . These findings enable precise identification of surface-adsorbed species in mineral flotation systems.

Industrial and Scientific Applications

Mineral Flotation and Sulfide Ore Processing

In the mining industry, potassium propylxanthate acts as a collector in froth flotation, selectively binding to sulfide minerals like chalcopyrite (CuFeS2\text{CuFeS}_2) and sphalerite (ZnS\text{ZnS}) . Key mechanisms include:

  • Hydrophobization: Adsorption onto mineral surfaces via thiol groups, rendering them water-repellent.

  • pH-Dependent Performance: Enhanced efficacy in alkaline slurries (pH 9–11), where competing hydroxide ions are minimized .

Comparative trials demonstrate its superiority over ethylxanthates in seawater flotation, achieving >85% copper recovery due to reduced ion interference .

Organic Synthesis and Polymer Chemistry

Potassium propylxanthate serves as a precursor in:

  • Dixanthogen synthesis: Oxidation with H2O2\text{H}_2\text{O}_2 yields (ROCS2)2\text{(ROCS}_2\text{)}_2, a vulcanization accelerator .

  • Metal complexes: Coordination with transition metals (e.g., Cu+^+, Ni2+^{2+}) forms stable chelates for catalytic applications .

Reaction Pathways and Decomposition Dynamics

Hydrolysis and Oxidation

Under acidic conditions, hydrolysis proceeds as:

KOCS2C3H7+H2OHOCS2C3H7+KOH[4][8]\text{KOCS}_2\text{C}_3\text{H}_7 + \text{H}_2\text{O} \rightarrow \text{HOCS}_2\text{C}_3\text{H}_7 + \text{KOH} \quad \text{[4][8]}

Oxidation with atmospheric oxygen produces dixanthogen:

2 KOCS2C3H7+12 O2(C3H7OCS2)2+K2O[4]2\ \text{KOCS}_2\text{C}_3\text{H}_7 + \frac{1}{2}\ \text{O}_2 \rightarrow (\text{C}_3\text{H}_7\text{OCS}_2)_2 + \text{K}_2\text{O} \quad \text{[4]}

Alkaline Decomposition

At pH >10, the compound degrades into propyl alcohol and carbon disulfide:

KOCS2C3H7+OHC3H7OH+CS2+K+[2][4]\text{KOCS}_2\text{C}_3\text{H}_7 + \text{OH}^- \rightarrow \text{C}_3\text{H}_7\text{OH} + \text{CS}_2 + \text{K}^+ \quad \text{[2][4]}

This reaction limits its utility in high-pH environments unless stabilizers like sodium sulfite are added .

Environmental Impact and Waste Management

Ecotoxicology

Aquatic toxicity studies indicate:

  • LC50_{50} (fish): 8.2 mg/L (96h, Danio rerio) .

  • Biodegradation: Slow mineralization in aerobic soils (t1/2_{1/2} = 45–60 days) .

Disposal Methods

Regulated incineration at 1,200°C with scrubbers neutralizes SOx\text{SO}_x and CS2\text{CS}_2 emissions .

Emerging Research Directions

Advanced Spectroscopic Techniques

Time-resolved Raman spectroscopy is probing real-time adsorption kinetics on pyrite (FeS2\text{FeS}_2), revealing monolayer coverage within 30 seconds .

Green Chemistry Innovations

Ionic liquid-modified xanthates show promise in reducing dosages by 40% while maintaining recovery rates .

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